6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid

Purity Procurement Quality control

Researchers designing kinase-targeted chemical probes often face the challenge of incorporating bioorthogonal handles without sacrificing pharmacophore geometry. 6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid (CAS 1862828-34-9) solves this by providing a terminal alkyne for CuAAC click conjugation alongside a 4-carboxylic acid for parallel amide/ester derivatization, all on a pyrimidine scaffold annotated as a GRK inhibitor starting point. • Orthogonal dual-handle design enables late-stage diversification for SAR arrays and activity-based probe construction. • Commercially available at 95% purity with global logistics support. • Serves as a clean 2-unsubstituted baseline for patent SAR replication and focused kinase panel screening.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13258312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylicacid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN(CC#C)C1=NC=NC(=C1)C(=O)O
InChIInChI=1S/C9H9N3O2/c1-3-4-12(2)8-5-7(9(13)14)10-6-11-8/h1,5-6H,4H2,2H3,(H,13,14)
InChIKeyYVCPMVCCVSSSMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6‑[Methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic Acid Identity & Procurement


6‑[Methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic acid (CAS 1862828‑34‑9; molecular formula C₉H₉N₃O₂; MW 191.19) is a disubstituted pyrimidine featuring a carboxylic acid at the 4‑position and an N‑methyl‑N‑propargyl amino group at the 6‑position . The compound is commercially available at 95% purity and is utilized as a synthetic intermediate in medicinal chemistry and chemical biology . Its structural annotation in vendor databases classifies it as a potential G protein‑coupled receptor kinase (GRK) inhibitor, although quantitative target‑engagement data remain sparse in the public domain .

Terminal alkyne handle for CuAAC click chemistry
6-substituted regioisomer for focused pyrimidine SAR
Vendor-annotated as potential GRK inhibitor; quantitative target engagement data sparse

6‑[Methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic Acid vs. Generic Analogs


Pyrimidine‑4‑carboxylic acid derivatives exhibit widely divergent biological and chemical behaviors depending on the nature and position of the amino substituent. The title compound carries a tertiary N‑methyl‑N‑propargyl group at C‑6, which simultaneously introduces a terminal alkyne handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and modulates electron density on the pyrimidine ring [1]. In contrast, analogs such as 6‑(dimethylamino)‑ or 6‑(methylamino)‑pyrimidine‑4‑carboxylic acid lack the alkyne moiety, precluding click‑chemistry derivatization, while 2‑chloro or 2‑methyl regioisomers shift the electronic landscape and potential kinase‑binding interactions . Consequently, substituting the title compound with a generic 6‑aminopyrimidine‑4‑carboxylic acid would forfeit the unique combination of reactivity and pharmacophore geometry that underpin its value in probe‑design and SAR campaigns.

Unique alkyne reactivity for bioconjugation
6-(dimethylamino) analog lacks alkyne; click chemistry not supported
6-regioisomer with defined kinase-interaction geometry
2-substituted regioisomers alter electronic landscape; binding profile may shift
Vendor-annotated as GRK inhibitor
Unannotated analogs lack preliminary biological context; screening direction less defined

6‑[Methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic Acid Key Differentiators


Purity Comparison with 2‑Methyl Analog

The title compound is supplied with a minimum purity of 95% (HPLC) as specified by AKSci . The nearest commercially listed analog, 2‑Methyl‑6‑[methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic acid, is offered at comparable purity levels but carries an additional methyl group at C‑2, which alters both lipophilicity and hydrogen‑bonding capacity . No head‑to‑head purity comparison beyond vendor specifications is publicly available.

Purity
Vendor specification
≥95% (HPLC)
Batch consistency context; no third‑party comparison
Purity equivalence with 2‑methyl analog based on available datasheets; procurement driven by reactivity, not purity gap
Purity Procurement Quality control

Alkyne Reactivity vs. Non‑Alkynylated Analogs

The terminal alkyne of the N‑methyl‑N‑propargyl substituent enables quantitative CuAAC ligation with azide‑bearing partners, a feature absent in 6‑(dimethylamino)pyrimidine‑4‑carboxylic acid and 6‑(methylamino)pyrimidine‑4‑carboxylic acid [1]. While no direct kinetic comparison of click efficiency has been published, the presence of a single, unhindered alkyne predicts second‑order rate constants on the order of 10¹–10² M⁻¹s⁻¹ under standard CuAAC conditions, comparable to other terminal alkyne‑functionalized small molecules [2].

Alkyne Reactivity
Class-level inference
Terminal alkyne present vs No alkyne
Enables CuAAC triazole formation; comparators cannot
Expected second‑order rate constant 10¹–10² M⁻¹s⁻¹ under standard conditions (class reference)
Click chemistry Bioconjugation Synthetic utility

GRK Inhibitor Annotation vs. Unannotated Analogs

Vendor documentation classifies the compound as a pyrimidine derivative acting as a G protein‑coupled receptor kinase (GRK) inhibitor . In contrast, the 2‑chloro analog 2‑chloro‑6‑[methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic acid and the 2‑methyl analog 2‑methyl‑6‑[methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic acid are listed without any biological activity annotation . No quantitative IC₅₀ data for the title compound against specific GRK isoforms is publicly available; therefore this annotation serves as a directional differentiator only.

Biological Annotation
Supporting evidence
Vendor-annotated GRK inhibitor vs No biological annotation
Directional differentiator for early‑stage screening
No quantitative IC₅₀ data publicly available; vendor‑curated classification only
Kinase inhibition GRK Pharmacological annotation

Regiochemistry: 6‑ vs. 2‑Substitution Pattern

The title compound bears the N‑methyl‑N‑propargylamino group at the 6‑position of the pyrimidine ring, whereas regiochemically shifted analogs (e.g., 2‑methyl‑6‑[(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic acid) place the substituent at the 2‑position . This positional difference can lead to distinct hydrogen‑bonding networks in kinase active sites; SAR studies on related pyrimidine scaffolds have demonstrated that moving an amino substituent from C‑6 to C‑2 can alter IC₅₀ values by >10‑fold against certain kinases [1]. Direct comparative data for the title compound are not published, but the regiochemical distinction is a recognized driver of target selectivity in medicinal chemistry.

Regiochemistry
Class-level inference
6‑substituted amino‑alkyne vs 2‑substituted analogs
Regiochemical shift may alter target engagement and kinase selectivity
Class‑level SAR demonstrates >10‑fold IC₅₀ changes upon moving substituent from C‑6 to C‑2
Regiochemistry Structure‑activity relationship Synthetic intermediate

6‑[Methyl(prop‑2‑yn‑1‑yl)amino]pyrimidine‑4‑carboxylic Acid Applications


Click Chemistry Probe Construction

The terminal alkyne enables quantitative CuAAC ligation with azide‑functionalized fluorophores, biotin, or affinity resins, allowing researchers to generate probe molecules for target‑identification studies or pull‑down experiments [1]. This capability is absent in simple 6‑alkylamino‑pyrimidine‑4‑carboxylic acids and makes the title compound a preferred entry point for designing activity‑based probes [1].

GRK Inhibitor Screening & SAR

Given its vendor annotation as a GRK inhibitor, the compound can serve as a starting point for focused kinase panels, particularly when exploring the role of the propargyl moiety in engaging hydrophobic back‑pockets of the GRK active site . The absence of a 2‑substituent provides a clean baseline for subsequent SAR at that position.

Regiochemical Pyrimidine Library Synthesis

The carboxylic acid at C‑4 and the amino‑alkyne at C‑6 offer orthogonal handles for parallel derivatization. This allows the construction of arrays where the alkyne is used for late‑stage diversification while the carboxylate can be coupled to amines or alcohols, yielding 4‑carboxamide or 4‑ester analogs with conserved 6‑substitution [1].

Authentic 6‑Regioisomer for Patent SAR

When replicating or challenging patent SAR that specifies 6‑amino‑substituted pyrimidine‑4‑carboxylic acids, the title compound provides the exact regiochemistry required, avoiding the confounding effects of 2‑substituted analogs that may exhibit off‑target profiles .

Application
Selection Property
Validation Focus
Click chemistry probe construction
Terminal alkyne handle
CuAAC ligation efficiency and bioconjugation yield
GRK inhibitor screening & SAR
Vendor-annotated GRK inhibitor context
Kinase panel profiling and isoform selectivity assays
Regiochemical library synthesis
Orthogonal C‑4 carboxylate and C‑6 amino‑alkyne
Parallel derivatization and regiochemical purity
Authentic 6‑regioisomer for patent SAR
Unambiguous 6‑substitution
Regioisomeric identity confirmation (NMR/HPLC)
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